5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,3-diketoesters in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylfuro[2,3-d]pyrimidine: Similar structure but with different substitution patterns.
5,6-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one: Contains a pyridine ring instead of a furan ring.
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Contains a thiophene ring instead of a furan ring.
Uniqueness
5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
106561-30-2 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5,6-dimethyl-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2O2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11) |
InChI Key |
FXMMCOBFTLOGEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)NC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.